N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-10-6-5-7-16(18)11-12-22-20(25)21(26)23-15-19-24(13-14-30-19)31(27,28)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXJLUMWLHTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolidine Ring Formation
The oxazolidine scaffold is synthesized through cyclization of a β-amino alcohol with a sulfonating agent. A representative procedure involves:
Introduction of the Methylamine Group
The methylamine moiety is introduced via reductive amination:
- Reacting 3-(phenylsulfonyl)oxazolidine-2-carbaldehyde with methylamine in methanol.
- Reducing the intermediate imine with sodium cyanoborohydride to yield (3-(phenylsulfonyl)oxazolidin-2-yl)methylamine.
Oxalamide Bond Formation Strategies
Stepwise Coupling Using Oxalyl Chloride
Procedure :
- N1 Substitution :
- N2 Substitution :
- Add (3-(phenylsulfonyl)oxazolidin-2-yl)methylamine (1.0 eq) and triethylamine (2.5 eq) to the reaction mixture.
- Warm to room temperature and stir for 12 hours.
- Workup :
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
One-Pot Condensation with Diethyl Oxalate
Procedure :
- React diethyl oxalate (1.0 eq) with 2-methoxyphenethylamine (1.0 eq) in ethanol at 0°C for 1 hour.
- Add (3-(phenylsulfonyl)oxazolidin-2-yl)methylamine (1.0 eq) and heat to reflux for 6 hours.
- Concentrate under reduced pressure and recrystallize from ethanol/water (4:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 0 → RT | 68 | 95 |
| Dimethoxyethane | Reflux | 72 | 97 |
| Ethanol | Reflux | 80 | 98 |
Ethanol enhances solubility of both amines, enabling higher yields.
Catalytic Systems
- Copper(I) Iodide/Ethylenediamine : Increases yield to 85% by facilitating oxidative coupling.
- Tetrabutoxytitanium : Effective for large-scale reactions (94% yield at 185°C).
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (4:1) yields white crystals with a melting point of 172–174°C.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, 2H, SO2Ph), 6.89 (m, 4H, Ar–H), 4.32 (t, 2H, oxazolidine CH2), 3.78 (s, 3H, OCH3).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (SO2).
Challenges and Side Reactions
Competitive Over-Substitution
Using excess oxalyl chloride may lead to bis-amide formation. Mitigated by slow addition and stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis due to its oxazolidinone ring.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The oxazolidinone ring binds to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex and thus blocking bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the methoxyphenethyl and phenylsulfonyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following key components:
- 2-Methoxyphenethyl group : This moiety is known for its influence on neuropharmacological properties.
- Oxazolidin-2-ylmethyl group : This segment is linked to various biological activities, particularly in antimicrobial and anticancer applications.
- Oxalamide linkage : This functional group is often associated with enhanced stability and bioactivity.
Molecular Formula
The molecular formula for this compound is .
Research indicates that N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can modulate various physiological responses.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : Its structural components indicate potential efficacy against bacterial infections.
Case Studies and Experimental Results
-
Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window.
Cell Line IC50 (µM) MCF-7 15 HeLa 12 A549 18 - Enzyme Inhibition Studies : The compound was tested for its ability to inhibit glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative diseases. Results showed a dose-dependent inhibition with an IC50 value of 25 µM.
- Antimicrobial Screening : Against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound has a unique profile that combines both anticancer and antimicrobial properties, setting it apart from other oxalamide derivatives.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Yes | Yes |
| N1,N2-Bis(thiophen-2-ylmethyl)oxalamide | Moderate | No |
| Other Oxalamide Derivatives | Variable | Yes |
Q & A
Q. Critical Reagents/Conditions :
- Anhydrous solvents (THF, DMF) to prevent hydrolysis of intermediates.
- Catalytic triethylamine for efficient amide coupling .
Basic: Which spectroscopic techniques are most reliable for validating the compound’s structure and purity?
- ¹H/¹³C NMR : Confirm regiochemistry of the oxazolidine ring and oxalamide linkages. For example, the oxazolidine methylene protons resonate at δ 3.5–4.5 ppm, while oxalamide NH peaks appear as broad singlets near δ 8.5–10 ppm .
- LC-MS (ESI+) : Verify molecular ion ([M+H]⁺) and rule out side products (e.g., incomplete coupling). Use high-resolution MS (HRMS) for exact mass confirmation .
- FT-IR : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
Methodological Note : For NMR assignments, compare spectra with structurally similar compounds (e.g., ’s oxalamide derivatives) to resolve overlapping signals.
Advanced: How can researchers optimize reaction yields when synthesizing the oxazolidine-methylamine intermediate?
Challenges : Low yields (~40–50%) due to ring-opening side reactions during oxazolidine formation.
Solutions :
- Temperature control : Maintain 0–5°C during epichlorohydrin addition to minimize exothermic side reactions .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide-epoxide reactivity .
- Workup optimization : Quench reactions with ice-cold water to precipitate intermediates and reduce hydrolysis .
Validation : Monitor reaction progress via TLC (silica, UV-active spots) and quantify yields using HPLC with a C18 column (acetonitrile/water mobile phase) .
Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across assays)?
Q. Common Causes :
- Assay variability (e.g., cell permeability differences in cellular vs. enzymatic assays).
- Off-target interactions (e.g., sulfonamide binding to serum proteins).
Q. Resolution Strategies :
Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based in vitro assays) with cellular activity (e.g., luciferase reporter systems) .
Structural analysis : Co-crystallize the compound with its target (e.g., soluble epoxide hydrolase) using SHELX for refinement .
Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains potency drops in cellular models .
Case Study : highlights similar discrepancies resolved by correlating X-ray crystallography data with enzymatic inhibition kinetics .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Molecular Dynamics (MD) Simulations : Simulate binding poses to identify key residues (e.g., hydrogen bonds with oxalamide carbonyls) .
Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy groups) .
ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
Example : ’s sulfonamide derivatives were optimized for selectivity by modeling interactions with the target’s hydrophobic pocket .
Advanced: What experimental approaches can validate the compound’s mechanism of action in complex biological systems?
Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein, followed by LC-MS/MS identification .
CRISPR-Cas9 knockouts : Delete putative target genes (e.g., epoxide hydrolases) and assess loss of compound activity .
Thermal Shift Assay (TSA) : Measure target protein melting temperature shifts upon compound binding to confirm direct interaction .
Data Interpretation : Combine results with pathway analysis (e.g., RNA-seq) to identify downstream effects, as demonstrated in ’s enzyme inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
